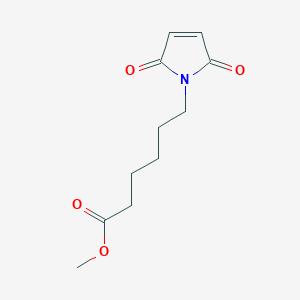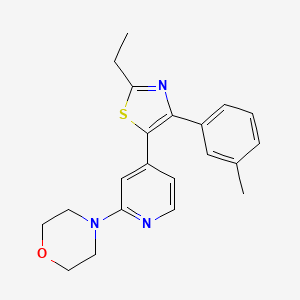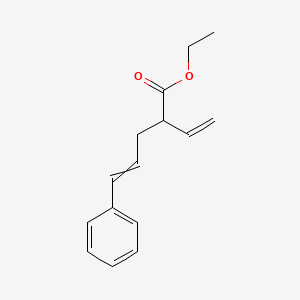
Ethyl 2-ethenyl-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethenyl-5-phenylpent-4-enoate is an organic compound with a complex structure that includes both an ethyl ester and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethenyl-5-phenylpent-4-enoate can be synthesized through several methods. One efficient procedure involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction conditions typically involve the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the dehydroiodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters.
Scientific Research Applications
Ethyl 2-ethenyl-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-ethenyl-5-phenylpent-4-enoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-5-phenylpent-2-en-4-ynoate: This compound is structurally similar but includes a triple bond instead of a double bond.
Methyl 5-phenylpent-2-enoate: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-ethenyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
420811-77-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 2-ethenyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-14(15(16)17-4-2)12-8-11-13-9-6-5-7-10-13/h3,5-11,14H,1,4,12H2,2H3 |
InChI Key |
DPEMVCDJRGFKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


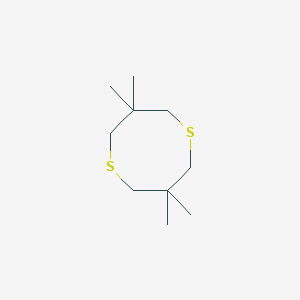
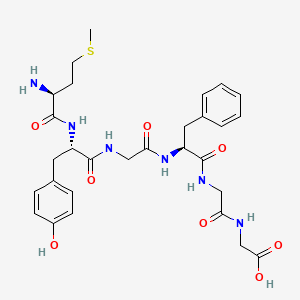
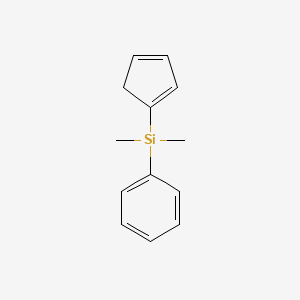
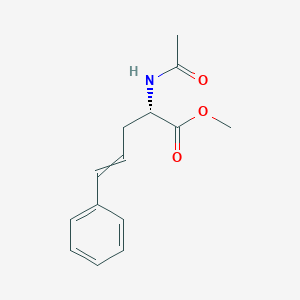
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
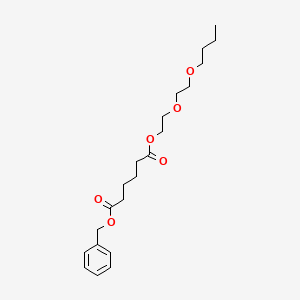
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
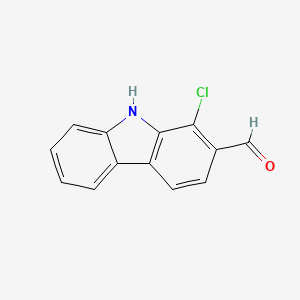
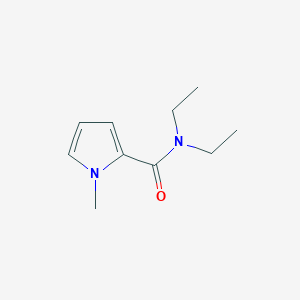
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
